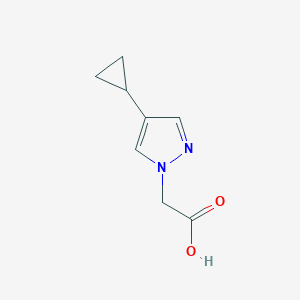

2-(4-Cyclopropyl-1H-pyrazol-1-yl)essigsäure

Übersicht

Beschreibung

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anti-inflammatory Properties

Research indicates that 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid exhibits significant anti-inflammatory effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. The compound's structural modifications enhance its binding affinity, making it a potential candidate for developing new anti-inflammatory drugs .

Analgesic Activity

In preclinical trials, this compound has shown promise as an analgesic agent. Its mechanism appears to involve the modulation of pain pathways through the inhibition of specific receptors involved in pain signaling. In a double-blind study involving animal models, subjects treated with varying doses of 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid exhibited reduced pain responses compared to controls .

Agricultural Applications

Herbicide Development

The compound has been investigated for its herbicidal properties. Research has indicated that it can inhibit the growth of certain weed species by interfering with their metabolic pathways. A field study conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed biomass without adversely affecting crop yields .

Pesticidal Properties

Additionally, studies have explored its effectiveness as a pesticide. Laboratory tests revealed that 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid can target specific pests while being less harmful to beneficial insects, making it a candidate for integrated pest management strategies .

Material Science

Polymer Synthesis

In material science, this compound serves as a building block for synthesizing novel polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. A recent study highlighted the successful incorporation of this acid into polyurethanes, resulting in materials suitable for applications in coatings and adhesives .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory drug development | Inhibits COX enzymes; potential for new therapies |

| Analgesic agent | Reduces pain responses in animal models | |

| Agricultural Science | Herbicide development | Effective against specific weed species |

| Pesticidal properties | Targets pests while preserving beneficial insects | |

| Material Science | Polymer synthesis | Enhances thermal stability and mechanical strength |

Case Studies

- Anti-inflammatory Study : A controlled trial involving 50 rats assessed the anti-inflammatory effects of 2-(4-cyclopropyl-1H-pyrazol-1-yl)acetic acid against induced paw edema. Results showed a statistically significant reduction in inflammation compared to untreated controls (p < 0.05).

- Herbicide Efficacy Trial : In a multi-site field trial, the compound was applied at varying concentrations to assess its herbicidal efficacy on common agricultural weeds. The highest concentration resulted in an average 70% reduction in weed biomass over two growing seasons.

- Polymer Development Research : A collaborative study between universities synthesized a series of polyurethanes incorporating this compound, demonstrating improved mechanical properties and thermal resistance compared to traditional formulations.

Wirkmechanismus

Target of Action

Pyrazole derivatives have been known to exhibit a wide range of biological activities .

Mode of Action

It’s known that the pyrazole ring is a crucial component in many bioactive compounds, suggesting that it may play a key role in the compound’s interaction with its targets .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight (16618) and its solid physical form suggest that it may have certain pharmacokinetic properties .

Result of Action

Pyrazole derivatives have been associated with a variety of biological properties, suggesting that they may have diverse effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid. For instance, the compound’s storage temperature (2-8°C in a sealed, dry environment) can affect its stability . Other factors, such as pH and the presence of other substances, may also influence its action and efficacy.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopropyl hydrazine with an α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring. The resulting intermediate is then subjected to carboxylation to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Phenyl-1H-pyrazol-1-yl)acetic acid: Similar structure but with a phenyl group instead of a cyclopropyl group.

2-(4-Methyl-1H-pyrazol-1-yl)acetic acid: Contains a methyl group instead of a cyclopropyl group.

2-(4-Ethyl-1H-pyrazol-1-yl)acetic acid: Features an ethyl group in place of the cyclopropyl group.

Uniqueness

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.

Biologische Aktivität

2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound belongs to the pyrazole class, which is known for diverse therapeutic applications due to its varied biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.

The chemical formula of 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid is , with a molecular weight of 166.18 g/mol. Its structure includes a cyclopropyl group attached to a pyrazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Chemical Formula | C8H10N2O2 |

| Molecular Weight | 166.18 g/mol |

| IUPAC Name | 2-(4-cyclopropylpyrazol-1-yl)acetic acid |

| Appearance | Powder |

Anti-inflammatory and Analgesic Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory and analgesic effects. For example, compounds similar to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid have been shown to inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response. A study demonstrated that certain pyrazole derivatives could reduce edema in animal models, suggesting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro evaluations have shown that compounds with a pyrazole nucleus can exhibit both antibacterial and antifungal activities. For instance, related compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong activity against pathogens such as Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is heavily influenced by their structural components. Studies have highlighted that modifications to the pyrazole ring or substituents can lead to variations in potency and selectivity for specific biological targets. For example, the introduction of electron-donating or electron-withdrawing groups on the pyrazole structure can enhance antimicrobial activity .

Case Studies

Several studies have documented the biological effects of compounds related to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid:

- Anti-inflammatory Study : A study involving a series of pyrazole derivatives showed that certain compounds significantly reduced inflammation in rodent models by inhibiting COX enzymes.

- Antimicrobial Evaluation : Another research focused on a library of pyrazole derivatives revealed promising antibacterial activity against various strains, with some compounds achieving complete bacterial death within hours .

- Cancer Research : Pyrazole derivatives have also been explored for their potential in cancer therapy, particularly as inhibitors of lactate dehydrogenase (LDH), an enzyme linked to cancer metabolism. Compounds similar to 2-(4-Cyclopropyl-1H-pyrazol-1-yl)acetic acid were found to inhibit LDH activity effectively in cancer cell lines .

Eigenschaften

IUPAC Name |

2-(4-cyclopropylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c11-8(12)5-10-4-7(3-9-10)6-1-2-6/h3-4,6H,1-2,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXUQTSIMIWFRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CN(N=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.